molecular formula C27H21N3OS B2776729 N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide CAS No. 902869-71-0

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide

Cat. No.: B2776729
CAS No.: 902869-71-0
M. Wt: 435.55
InChI Key: CYJIUXNBQJXVFC-UHFFFAOYSA-N
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Description

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in critical biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide include other thiazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and the resulting biological activity. The presence of the diphenylacetamide group, in particular, contributes to its unique binding properties and inhibitory potency against specific molecular targets .

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3OS/c1-18-21(26-30-23-16-9-17-28-27(23)32-26)14-8-15-22(18)29-25(31)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,24H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJIUXNBQJXVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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